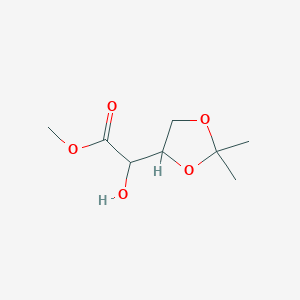![molecular formula C13H11N3O2 B2624076 N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine CAS No. 10173-60-1](/img/structure/B2624076.png)
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine, commonly known as NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBD is a fluorescent molecule that has been used as a probe for studying different biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines were tested for antioxidant activity. Several derivatives showed good antioxidant properties .
Antiviral Activity
Antioxidant Activity
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also interact with various biological targets.
Mode of Action
It’s known that nitrophenyl derivatives can undergo redox reactions . In this process, the nitro group of the compound may be reduced, leading to changes in the target molecules.
Biochemical Pathways
It’s known that nitrophenyl derivatives can influence various biological activities , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic profiles , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have favorable ADME properties.
Result of Action
Similar compounds have shown good antioxidant activity , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have antioxidant properties.
properties
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16(17)18/h1-9H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQBWYVTOURRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

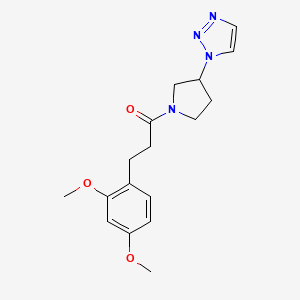
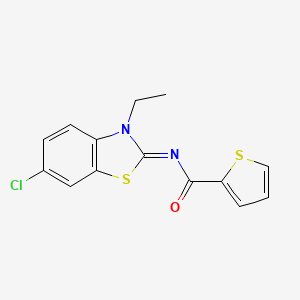
![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)

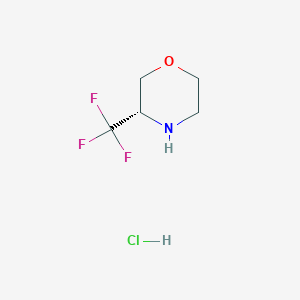

![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![ethyl 5-[[(Z)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)
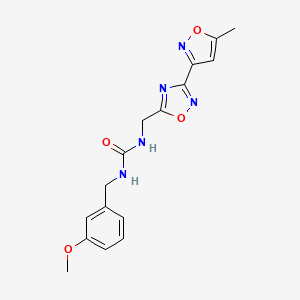
![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)
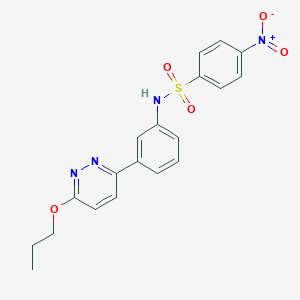
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)
